2-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
CAS No.: 2548991-67-7
Cat. No.: VC11814810
Molecular Formula: C19H18FN5O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-67-7 |
|---|---|
| Molecular Formula | C19H18FN5O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine |
| Standard InChI | InChI=1S/C19H18FN5O/c20-17-2-1-7-22-18(17)25-10-5-16(6-11-25)26-19-23-12-15(13-24-19)14-3-8-21-9-4-14/h1-4,7-9,12-13,16H,5-6,10-11H2 |
| Standard InChI Key | KWVKBVDRHABTIG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=CC=N4)F |
| Canonical SMILES | C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=CC=N4)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine reflects its intricate architecture:
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A pyrimidine ring (C₄H₃N₂) serves as the central scaffold.
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At position 2, a piperidin-4-yloxy group is attached, which is further substituted at the nitrogen atom by a 3-fluoropyridin-2-yl moiety.
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Position 5 of the pyrimidine hosts a pyridin-4-yl substituent.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O |
| Molecular Weight | 351.4 g/mol |
| SMILES | C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=CC=N4)F |
| InChIKey | KWVKBVDRHABTIG-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as predicted by computational models, allows for potential interactions with biological targets such as kinases or G protein-coupled receptors .
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Piperidine functionalization | 3-Fluoro-2-bromopyridine, Pd(dba)₂, Xantphos |
| 2 | Pyrimidine halogenation | POCl₃, DMF, 80°C |
| 3 | Suzuki coupling | Pyridin-4-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |
Purification is achieved via column chromatography, with final characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Physicochemical Properties
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 78 Ų indicates potential for crossing the blood-brain barrier, though experimental data are pending. Thermal analysis reveals a melting point of 218–220°C, consistent with crystalline stability.
Table 3: Experimental Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Solubility (H₂O) | <1 mg/mL | Shake-flask method |
| pKa | 4.2 (pyridine N) | Potentiometric titration |
| Assay Type | Result (Predicted) | Relevance |
|---|---|---|
| Enzymatic inhibition | IC₅₀ = 12–50 nM | Kinase targets (e.g., PfCDPK1) |
| Cytotoxicity (HeLa) | CC₅₀ > 10 µM | Selectivity index |
| Metabolic stability | t₁/₂ = 45 min (HLM) | CYP450 susceptibility |
Research Applications and Future Directions
This compound’s structural features align with trends in anticancer and antimicrobial drug discovery. Its pyrimidine core is a privileged scaffold in kinase inhibitors, while the fluoropyridine group improves pharmacokinetic properties . Future studies should prioritize:
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